![molecular formula C10H14N2O B14410777 N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine CAS No. 82585-33-9](/img/structure/B14410777.png)
N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity It is an oxime derivative, which means it contains a functional group characterized by the presence of a nitrogen atom double-bonded to a carbon atom, which is also bonded to a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine can be synthesized through the reaction of 2,4-dimethylphenylacetone with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves the following steps:
- Dissolve 2,4-dimethylphenylacetone in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Introduce a base, such as sodium acetate, to the mixture to facilitate the reaction.
- Heat the reaction mixture under reflux conditions for several hours.
- After completion, cool the mixture and isolate the product by filtration or extraction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydrazine
- N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine hydrochloride
Uniqueness
This compound is unique due to its specific oxime functional group, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
82585-33-9 |
|---|---|
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
N-[2-amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-9(8(2)5-7)10(6-11)12-13/h3-5,13H,6,11H2,1-2H3 |
InChI-Schlüssel |
DSGZXWPDEMGDPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=NO)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)

![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)
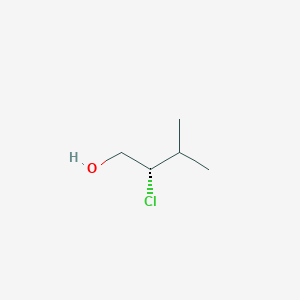
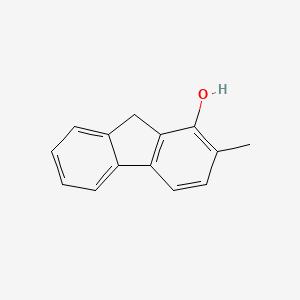
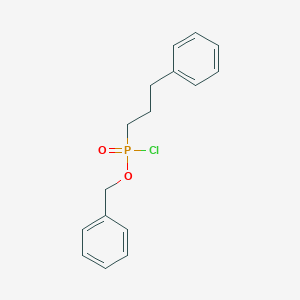
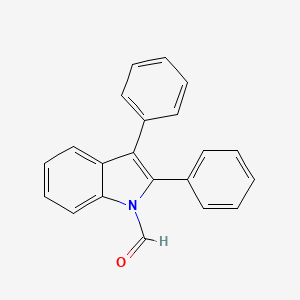
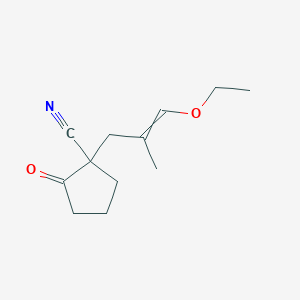
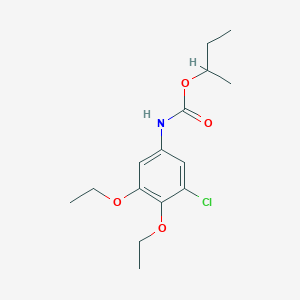
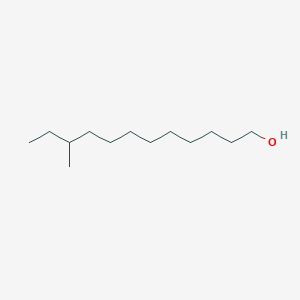
![Diphenyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14410769.png)
![Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane](/img/structure/B14410787.png)
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14410794.png)
